Fmoc-3-fluoro-L-phenylalanine

Catalog No.
S755347
CAS No.
198560-68-8
M.F
C24H20FNO4
M. Wt
405.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-fluoro-L-phenylalanine

CAS Number

198560-68-8

Product Name

Fmoc-3-fluoro-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

DWSDVARCJDOADL-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O

Synonyms

198560-68-8;Fmoc-L-3-Fluorophenylalanine;Fmoc-Phe(3-F)-OH;Fmoc-3-fluoro-L-phenylalanine;FMOC-L-3-Fluorophe;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoicacid;FMOC-3-FLUORO-L-PHE;Fmoc-L-phe(3-F)-OH;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoicacid;AmbotzFAA1736;Fmoc-3-Fluoro-L-Phe-OH;FMOC-M-FLUORO-PHE-OH;47815_ALDRICH;SCHEMBL118332;AC1MC176;FMOC-M-FLUORO-L-PHE-OH;FMOC-L-3-FLUORO-PHE-OH;47815_FLUKA;MolPort-001-773-701;ZINC622076;(2S)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID;ACT00042;CF-343;AKOS015837256;AKOS015908848

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O

Fmoc-3-fluoro-L-phenylalanine (Fmoc-Phe(3-F)-OH) is a modified amino acid commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Incorporation into Peptides

Fmoc-3-fluoro-L-phenylalanine is incorporated into peptides during SPPS due to the presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group. This protecting group ensures that only the desired amino acid reacts during peptide chain elongation []. The fluorine atom at the 3rd position of the phenyl ring introduces unique properties to the resulting peptide.

Potential Applications

  • Structure-activity relationship studies: By incorporating Fmoc-3-fluoro-L-phenylalanine into peptides, researchers can investigate how the presence of the fluorine atom affects the peptide's biological activity []. This can provide valuable insights into the design of new drugs or therapeutic agents.
  • Protein-protein interaction studies: The introduction of fluorine can alter the hydrophobicity and hydrogen bonding properties of the amino acid, potentially affecting how the peptide interacts with other proteins []. This information is useful for understanding protein function and designing molecules that can modulate protein-protein interactions.
  • Probe development: Fmoc-3-fluoro-L-phenylalanine can be used to create fluorescently labeled peptides, which can serve as probes for studying cellular processes or protein localization [].

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-3-fluoro-L-phenylalanine

Dates

Modify: 2023-08-15

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